Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate
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Overview
Description
Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and an anilino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the pyridine ring.
Amination: Attachment of the 4-fluoroanilino group to the halogenated pyridine ring.
Esterification: Formation of the ethyl ester group at the carboxylate position.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to higher oxidation states.
Reduction: Reduction of the halogen atoms or other functional groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups to the pyridine ring.
Scientific Research Applications
Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the anilino group allows it to form strong interactions with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3,5,6-trichloro-4-(4-fluoroanilino)-2-pyridinecarboxylate include other halogenated pyridinecarboxylates and anilino derivatives. Examples include:
- Ethyl 3,5,6-trichloro-2-pyridinecarboxylate
- Ethyl 4-(4-fluoroanilino)-2-pyridinecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and the anilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10Cl3FN2O2 |
---|---|
Molecular Weight |
363.6 g/mol |
IUPAC Name |
ethyl 3,5,6-trichloro-4-(4-fluoroanilino)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H10Cl3FN2O2/c1-2-22-14(21)12-9(15)11(10(16)13(17)20-12)19-8-5-3-7(18)4-6-8/h3-6H,2H2,1H3,(H,19,20) |
InChI Key |
LIXWTMPDPSSLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C(=C1Cl)NC2=CC=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
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